4-Metil oxazolcarboxilato

Descripción general

Descripción

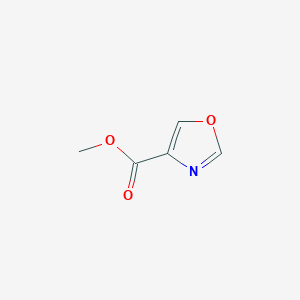

Methyl oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a carboxylate group at the fourth position and a methyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.

Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.

Van Leusen Reaction: This involves the reaction of α-haloketones and formamide.

Industrial Production Methods:

- Industrial production often employs the Robinson–Gabriel synthesis due to its efficiency and scalability. The reaction typically requires a dehydrating agent and is conducted under controlled temperature conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: Methyl oxazole-4-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the carboxylate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl oxazole-4-carboxylate is noted for its potential in drug development, particularly as a scaffold for synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the compound's activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a derivative of methyl oxazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.03-0.5 μg/mL, indicating significant potency against resistant strains .

Synthesis of Bioactive Molecules

Methyl oxazole-4-carboxylate serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which act as human protease activated receptor 2 effectors . Additionally, it plays a role in palladium-catalyzed decarboxylative C-H cross-coupling reactions, facilitating the formation of complex organic structures .

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its reactive functional groups that allow for various transformations.

Building Block in Organic Chemistry

Methyl oxazole-4-carboxylate is employed as a building block in the synthesis of more complex molecules. Its derivatives can be modified to yield compounds with specific biological activities or chemical properties. The versatility of the oxazole ring allows for diverse functionalization strategies .

Structure-Activity Relationship Studies

In structure-activity relationship studies, methyl oxazole-4-carboxylate derivatives have been analyzed to determine their efficacy against various targets. For example, modifications on the oxazole ring have led to compounds with enhanced activity against specific cancer cell lines .

Summary of Biological Activities

Case Study: Synthesis of Bioactive Dipeptides

A recent study demonstrated the synthesis of bioactive dipeptides utilizing methyl oxazole-4-carboxylate as a starting material. The process involved:

- Solid-phase synthesis : Employing the compound to create diverse peptide libraries.

- Biological evaluation : Testing for activity against specific receptors and enzymes.

The results indicated promising activity, paving the way for further research into therapeutic applications .

Mecanismo De Acción

Target of Action

Methyl oxazole-4-carboxylate is a type of oxazole derivative . Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-biofilm activities . .

Mode of Action

It is known that oxazole derivatives can interact with various biological targets based on their chemical diversity . The specific interactions between Methyl oxazole-4-carboxylate and its targets, as well as the resulting changes, are areas for future research.

Biochemical Pathways

Oxazole derivatives are known to interfere with various biological processes, but the exact pathways and downstream effects of Methyl oxazole-4-carboxylate remain to be elucidated .

Result of Action

Some oxazole derivatives have been found to exhibit antimicrobial, cytotoxic, and anti-biofilm activities . The specific effects of Methyl oxazole-4-carboxylate on molecular and cellular levels are areas for future investigation.

Análisis Bioquímico

Cellular Effects

Methyl oxazole-4-carboxylate has been found to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl oxazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl oxazole-4-carboxylate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl oxazole-4-carboxylate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Methyl oxazole-4-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Methyl oxazole-4-carboxylate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparación Con Compuestos Similares

Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against Mycobacterium tuberculosis.

Macrooxazole A: Exhibits antimicrobial and anti-biofilm activities.

Uniqueness:

Actividad Biológica

Methyl oxazole-4-carboxylate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections delve into the specific biological activities of methyl oxazole-4-carboxylate, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Methyl oxazole-4-carboxylate and its derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Inhibition of Biofilm Formation : Recent studies have shown that certain oxazole derivatives can inhibit biofilm formation by Staphylococcus aureus. For instance, compounds derived from methyl oxazole-4-carboxylate inhibited biofilm formation by up to 79% at concentrations of 250 µg/mL . This is particularly important as biofilms contribute to chronic infections and resistance to antibiotics.

- Minimum Inhibitory Concentration (MIC) : The MIC values for methyl oxazole-4-carboxylate derivatives against common bacterial strains such as E. coli and S. aureus indicate potent antibacterial activity. For example, the MIC against S. aureus was reported at 2.2 µg/mL, showcasing its effectiveness in combating Gram-positive bacteria .

2. Anticancer Activity

Methyl oxazole-4-carboxylate has shown promising results in cancer research.

- Cytotoxicity : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values around 23 µg/mL . This suggests potential for development as an anticancer agent.

- Mechanism of Action : The anticancer properties are believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the disruption of cellular signaling mechanisms .

3. Anti-inflammatory Effects

The anti-inflammatory properties of methyl oxazole-4-carboxylate have also been explored.

- Inhibition of Inflammatory Mediators : Research indicates that derivatives of this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models . This could have implications for treating inflammatory diseases.

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl oxazole-4-carboxylate.

| Compound | Structure | Activity | IC50/MIC |

|---|---|---|---|

| Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Structure | Antimicrobial | IC50 23 µg/mL |

| Methyl 5-(acetoxymethyl)-oxazole-4-carboxylate | Structure | Anticancer | MIC 2.2 µg/mL |

| Methyl 5-(benzyloxymethyl)-oxazole-4-carboxylate | Structure | Anti-inflammatory | N/A |

5. Case Studies

Several case studies highlight the effectiveness of methyl oxazole-4-carboxylate in clinical and experimental settings:

- Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial efficacy of various oxazole derivatives, including methyl oxazole-4-carboxylate, against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent .

- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of methyl oxazole derivatives on human cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells, thus highlighting its therapeutic potential with reduced side effects .

Propiedades

IUPAC Name |

methyl 1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAEGOONAZWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627301 | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170487-38-4 | |

| Record name | 4-Oxazolecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a novel synthetic route for producing methyl oxazole-4-carboxylate described in the research?

A1: The research presents a novel method for synthesizing methyl oxazole-4-carboxylate through a controlled isomerization process. Specifically, 4-formyl-5-methoxyisoxazoles are treated with Fe(II) catalyst in dioxane at 105°C, leading to the formation of methyl oxazole-4-carboxylate in good yields []. This reaction proceeds through a domino isoxazole-azirine-oxazole isomerization pathway.

Q2: How do the reaction conditions influence the formation of methyl oxazole-4-carboxylate versus other possible products?

A2: The research highlights the crucial role of reaction conditions in controlling the product outcome. While Fe(II) catalysis at 105°C in dioxane favors methyl oxazole-4-carboxylate formation from 4-formyl-5-methoxyisoxazoles, milder conditions (50°C in MeCN) lead to transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirines can then be selectively converted to either isoxazoles (under catalytic conditions) or oxazoles (via non-catalytic thermolysis at higher temperatures) []. Therefore, careful control over temperature and solvent is critical for selective synthesis of the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.